Mth-DL-phenylalanine

Description

Systematic Nomenclature and Molecular Formula

N-Methyl-DL-phenylalanine is systematically named (2R)-2-(methylamino)-3-phenylpropanoic acid and (2S)-2-(methylamino)-3-phenylpropanoic acid , forming a racemic mixture. Its molecular formula is C₁₀H₁₃NO₂ , with a molecular weight of 179.22 g/mol . The compound is also referred to as N-methyl-DL-phenylalanine hydrochloride when protonated, with a molecular weight of 215.67 g/mol .

| Parameter | Value |

|---|---|

| IUPAC Name | (2R)- and (2S)-2-(methylamino)-3-phenylpropanoic acid |

| CAS Number | 2566-35-0 (DL-form) |

| SMILES | CNC(CC1=CC=CC=C1)C(=O)O |

| InChI Key | SCIFESDRCALIIM-SECBINFHSA-N |

Stereochemical Configuration and Racemic Properties

The DL-form consists of equimolar amounts of D - and L -enantiomers, differing in the configuration of the chiral center at the α-carbon. The D-enantiomer has the (R) configuration, while the L-enantiomer has the (S) configuration. Racemic mixtures exhibit no optical activity due to internal compensation of the enantiomers’ chiral properties.

Key stereochemical features:

- Chiral center : Carbon 2 (α-carbon) bonded to methylamino, carboxyl, phenyl, and hydrogen groups.

- Planar structure : The phenyl group and methylamino group are arranged in a staggered conformation to minimize steric hindrance.

- Hydrochloride salt : Protonation of the carboxyl group enhances solubility in aqueous media.

Comparative Analysis of D-, L-, and DL-Enantiomers

The D- and L-enantiomers differ in biological activity and synthetic accessibility, while the DL-form is often used in industrial applications due to cost-effectiveness.

Derivatization Patterns in N-Methylated Aromatic Amino Acids

N-Methyl-DL-phenylalanine undergoes derivatization to enhance reactivity or protect functional groups during synthesis. Common modifications include:

Structure

3D Structure

Properties

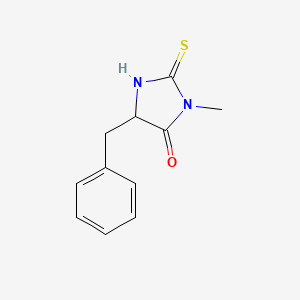

Molecular Formula |

C11H12N2OS |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

5-benzyl-3-methyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C11H12N2OS/c1-13-10(14)9(12-11(13)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15) |

InChI Key |

YJCYEQCFHGHYRN-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C(NC1=S)CC2=CC=CC=C2 |

Canonical SMILES |

CN1C(=O)C(NC1=S)CC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Health and Neurological Disorders

Mth-DL-phenylalanine plays a crucial role in the management of certain health conditions, particularly neurological disorders such as Phenylketonuria (PKU). PKU is a genetic disorder that leads to the accumulation of phenylalanine in the body, which can cause severe cognitive impairment if untreated.

Key Findings:

- Transport Mechanisms: Research has shown that large neutral amino acids (LNAAs) can block the transport of phenylalanine across the blood-brain barrier (BBB), potentially mitigating the effects of elevated phenylalanine levels in PKU patients. This blockade can help maintain normal brain function by preventing excessive phenylalanine influx, which is critical for patients undergoing dietary management of PKU .

- Nutritional Interventions: The use of phenylalanine-free infant formulas has been studied as a long-term dietary intervention for infants diagnosed with PKU. These formulas are designed to provide essential nutrients without the harmful effects of phenylalanine, ensuring healthy growth and development .

Mood Enhancement

This compound has been investigated for its potential antidepressant effects. Both L-phenylalanine and D-phenylalanine are believed to influence mood through their metabolic pathways.

Research Insights:

- Mood Improvement: Preliminary studies suggest that L-phenylalanine may enhance mood in individuals suffering from depression. In clinical trials, patients administered L-phenylalanine reported mood improvements comparable to those achieved with traditional antidepressants .

- Combination Therapy: The combination of L-phenylalanine and D-phenylalanine (as found in this compound) has shown promise in reducing depressive symptoms in clinical settings. In one study, 31 out of 40 participants experienced significant mood elevation after treatment with DLPA .

Nutritional Applications

This compound is utilized in various nutritional contexts, particularly for individuals with specific dietary needs.

Applications:

- Dietary Supplements: this compound is often included in dietary supplements aimed at improving mood and cognitive function. Its dual form allows for enhanced bioavailability and efficacy .

- Clinical Nutrition: In critical care settings, the monitoring of phenylalanine levels can provide prognostic information regarding patient outcomes. Elevated levels have been associated with increased mortality rates among ICU patients, highlighting the importance of amino acid management in clinical nutrition .

Case Studies and Research Findings

Comparison with Similar Compounds

DL-Phenylalanine vs. N-Methyl-DL-alanine

DL-Phenylalanine vs. Methyl Esters (e.g., Methyl α-methylphenylalaninate)

DL-Phenylalanine vs. Ring-Substituted Derivatives (e.g., 2-Hydroxy-3-methoxy-DL-phenylalanine)

- Structural distinction : Methoxy and hydroxyl groups on the aromatic ring modify electronic properties.

- Functional impact : These substitutions can enhance antioxidant activity or enable metal chelation, relevant in medicinal chemistry .

Preparation Methods

Reaction Mechanism and Optimization

The most efficient route to DL-phenylalanine methyl ester employs thionyl chloride (SOCl$$_2$$) as a dual-purpose catalyst and dehydrating agent. Adapted from the L-enantiomer synthesis, this method achieves near-quantitative yields under mild conditions:

- Substrate Preparation : DL-Phenylalanine (0.60 mol) is suspended in anhydrous methanol (100 mL) at 0°C.

- Catalyst Addition : Thionyl chloride (6.0 mL, 82.1 mmol) is added dropwise, initiating an exothermic reaction that protonates the amino group and activates the carboxyl for nucleophilic attack by methanol.

- Esterification : The mixture is stirred at room temperature for 24 hours, during which the carboxyl oxygen attacks the electrophilic sulfur in SOCl$$_2$$, forming a mixed anhydride intermediate. Methanol then displaces chloride, yielding the methyl ester.

Key Data :

Comparative Analysis with Fischer Esterification

While Fischer esterification (H$$2$$SO$$4$$/MeOH reflux) is a classical alternative, it suffers from lower yields (70–80%) and prolonged reaction times (48–72 hours). Thionyl chloride’s superiority lies in its ability to drive the reaction to completion via HCl gas evolution, minimizing reversible hydrolysis.

Dynamic Kinetic Resolution (DKR) for Racemic Substrate Synthesis

Racemization of L-Phenylalanine Precursors

Industrial-scale DL-phenylalanine production often begins with L-phenylalanine due to its commercial availability. Patent CN102010345A outlines a DKR method using L-phenylalanine hydrochloride, a racemization catalyst (4-aldehyde pyridine), and dibenzoyl tartaric acid (L-DBTA) as a resolving agent:

- Racemization : L-Phenylalanine hydrochloride undergoes catalytic racemization in methanol at 65°C, achieving 95.2% conversion to D-phenylalanine·L-DBTA disalt.

- Acidolysis : Treating the disalt with 2M HCl liberates D-phenylalanine, which is neutralized to pH 7 with ammonia, yielding enantiopure D-phenylalanine (99.4% ee).

Adaptation for DL-Synthesis :

- Partial Racemization : Halting the DKR process at 50% conversion yields a racemic mixture. However, this approach remains theoretical, as the patent prioritizes complete conversion to the D-enantiomer.

Industrial-Scale Production and Process Optimization

Scalability and Cost Efficiency

Thionyl chloride-mediated esterification dominates industrial production due to:

- Short Reaction Time : 24 hours vs. 72 hours for Fischer esterification.

- Solvent Recovery : Methanol is distilled and reused, reducing waste.

- Catalyst Efficiency : SOCl$$_2$$ is stoichiometrically consumed, eliminating post-reaction removal steps.

Table 1: Comparative Analysis of Esterification Methods

| Parameter | Thionyl Chloride Method | Fischer Esterification |

|---|---|---|

| Yield | 97% | 70–80% |

| Reaction Time | 24 hours | 48–72 hours |

| Catalyst Cost | $0.15/g | $0.02/g (H$$2$$SO$$4$$) |

| Purity (HPLC) | >99% | 85–90% |

Analytical Characterization Techniques

Structural Confirmation

- NMR Spectroscopy : $$^1$$H NMR (D$$2$$O) displays signals at δ 7.45–7.28 (aromatic protons), 4.42 (α-CH), and 3.82 (OCH$$3$$).

- Optical Rotation : $$[α]D^{20}$$ = 0° (racemic), contrasting with $$[α]D^{20}$$ = –3.0° for the L-enantiomer.

- Melting Point : 150–154°C (DL) vs. 159–161°C (L-form).

Applications in Pharmaceutical Synthesis

DL-Phenylalanine methyl ester’s racemic nature facilitates its use in:

- Protease Inhibitors : As a transition-state analog in HIV-1 protease inhibitors.

- Peptide Synthesis : Serving as a protected amino acid building block.

Q & A

Q. What safety protocols are essential when handling halogenated DL-phenylalanine derivatives?

- Methodological Answer : Use fume hoods for volatile halogenating agents (e.g., Cl₂ gas). Refer to N-Methyl-DL-alanine safety guidelines for handling amino acid derivatives: avoid inhalation, use PPE, and dispose of waste via approved channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.